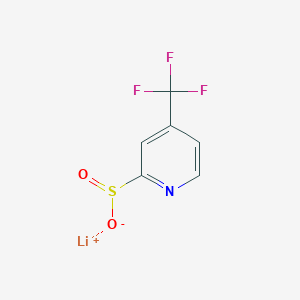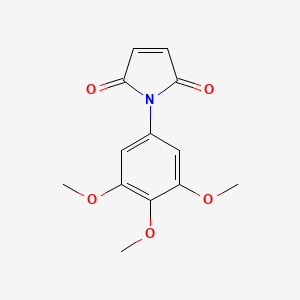![molecular formula C17H20F3NO3 B2517705 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 900006-42-0](/img/structure/B2517705.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has been synthesized for scientific research purposes. TFB has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Antiviral Applications
The antiviral potential of compounds related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide is significant, particularly against influenza and coronaviruses. For instance, a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives showed strong activity against the influenza A/H3N2 virus, with select compounds exhibiting EC50 values as low as 0.5 and 0.2 µM. Additionally, some derivatives inhibited the human coronavirus 229E, indicating the versatility of the spirothiazolidinone scaffold for antiviral molecule development (Apaydın et al., 2020). Another study synthesized 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones with amide groups, finding several compounds that effectively inhibited human coronavirus 229E replication (Apaydın et al., 2019).
Antiarrhythmic Applications
Research into N-(piperidylalkyl)trifluoroethoxybenzamides, a class of compounds related to the chemical structure , has revealed their potential as oral antiarrhythmic agents. These studies have highlighted the influence of trifluoroethoxy ring substituents and the heterocyclic amide side chain on antiarrhythmic activity, with compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide showing particular promise (Banitt et al., 1977).
Antitubercular Applications
The benzothiazinone BTZ043, which shares a similar structural motif, has been identified as a promising antitubercular drug candidate. It targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, and a survey of Mycobacterium tuberculosis clinical isolates from European hospitals found all strains to be uniformly susceptible to this compound, establishing a baseline susceptibility prior to clinical trials (Pasca et al., 2010).
Anticonvulsant Applications
In the realm of anticonvulsant research, analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which bear resemblance to the chemical structure of interest, have shown promising activity against electroshock-induced seizures. Studies have applied CLOG P analysis to correlate physicochemical parameters with anticonvulsant activity, leading to the identification of several compounds with significant efficacy (Farrar et al., 1993).
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c18-17(19,20)14-7-3-2-6-13(14)15(22)21-10-12-11-23-16(24-12)8-4-1-5-9-16/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNFZCHOROUVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
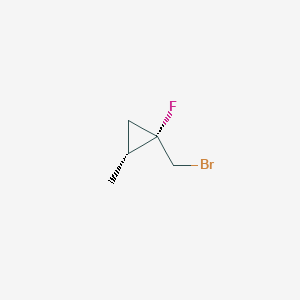
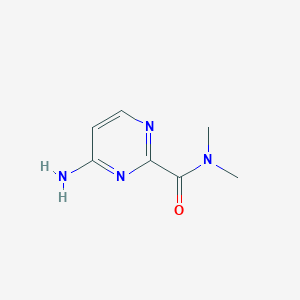

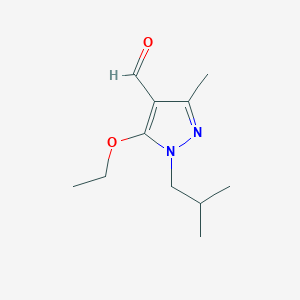
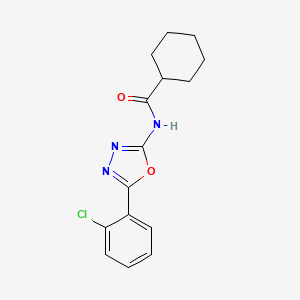

![ethyl 2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517631.png)

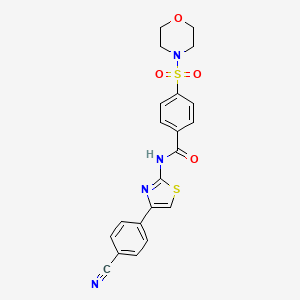
![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)
